molecular formula C21H24N4O3 B4682211 2-methoxy-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide

2-methoxy-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide

Cat. No. B4682211
M. Wt: 380.4 g/mol
InChI Key: ZOULOMVDNCZNAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide, also known as MMPI-2, is a potent inhibitor of matrix metalloproteinase-2 (MMP-2) and has been studied for its potential therapeutic applications in cancer and other diseases.

Mechanism of Action

2-methoxy-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide inhibits MMP-2 activity by binding to the active site of the enzyme and preventing it from cleaving ECM proteins. This results in the accumulation of ECM proteins and reduces tumor invasion and metastasis.
Biochemical and physiological effects:
This compound has been shown to reduce tumor growth and metastasis in preclinical studies. It has also been shown to inhibit angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. In addition, this compound has been shown to have anti-inflammatory effects and reduce cardiac fibrosis in animal models of cardiovascular disease.

Advantages and Limitations for Lab Experiments

2-methoxy-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide is a potent inhibitor of MMP-2 and has been extensively studied for its potential therapeutic applications in cancer and other diseases. However, it has some limitations for lab experiments. This compound is highly insoluble in water and requires the use of organic solvents for in vitro studies. In addition, the synthesis method of this compound is complex and requires multiple steps.

Future Directions

There are several future directions for the study of 2-methoxy-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide. One potential application is in the treatment of glioblastoma, a type of brain cancer that is highly invasive and difficult to treat. This compound has been shown to inhibit glioblastoma invasion in preclinical studies and may have potential as a therapeutic agent. Another potential application is in the treatment of cardiovascular disease. This compound has been shown to reduce cardiac fibrosis in animal models and may have potential as a treatment for heart failure. Further studies are needed to explore the potential therapeutic applications of this compound in these and other diseases.

Scientific Research Applications

2-methoxy-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide has been extensively studied for its potential therapeutic applications in cancer, cardiovascular disease, and other diseases. MMP-2 is an enzyme that plays a crucial role in the degradation of extracellular matrix (ECM) proteins, which is essential for tumor invasion and metastasis. This compound has been shown to inhibit MMP-2 activity and reduce tumor growth and metastasis in preclinical studies.

properties

IUPAC Name

2-methoxy-N-[1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-24-18-8-7-15(22-21(26)16-5-3-4-6-19(16)27-2)13-17(18)23-20(24)14-25-9-11-28-12-10-25/h3-8,13H,9-12,14H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOULOMVDNCZNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OC)N=C1CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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